

UAMC-1110: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of **UAMC-1110**, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Data Presentation: Quantitative Analysis of UAMC-1110 Inhibition

UAMC-1110 demonstrates exceptional potency against its primary target, FAP, a member of the S9 family of serine proteases. Its selectivity has been rigorously evaluated against other closely related proteases, including prolyl oligopeptidase (PRO-PEP) and dipeptidyl peptidases 4, 8, and 9 (DPP4, DPP8, and DPP9). The following tables summarize the quantitative data from *in vitro* enzyme inhibition assays, providing a clear comparison of **UAMC-1110**'s inhibitory activity.

Target Enzyme	UAMC-1110 IC50 (nM)	Reference
Fibroblast Activation Protein (FAP)	0.43 - 3.2	[1][2]

Table 1: Potency of **UAMC-1110** against Human FAP. The IC50 value represents the concentration of **UAMC-1110** required to inhibit 50% of FAP enzymatic activity. Variations in reported IC50 values can be attributed to different experimental conditions, such as enzyme and substrate concentrations.[\[1\]](#)

Off-Target Enzyme	UAMC-1110 IC50 (μ M)	Selectivity Index (FAP IC50 / Off- Target IC50)	Reference
Prolyl Oligopeptidase (PREP)	1.8	>560-fold	[2]
Dipeptidyl Peptidase 4 (DPP4)	>100	>31,250-fold	[1]
Dipeptidyl Peptidase 8 (DPP8)	>100	>31,250-fold	[1]
Dipeptidyl Peptidase 9 (DPP9)	>100	>31,250-fold	[1]

Table 2: Selectivity Profile of **UAMC-1110** against Related Serine Proteases. The selectivity index highlights the compound's high specificity for FAP over other homologous enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Enzyme Inhibition Assay for FAP

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **UAMC-1110** against recombinant human FAP.

- Materials:
 - Recombinant human FAP protein
 - Fluorogenic FAP substrate (e.g., Gly-Pro-AMC)

- **UAMC-1110**
- Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[3]
- 96-well black microplates
- Fluorescence microplate reader
- Procedure:
 - Prepare a stock solution of **UAMC-1110** in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
 - In a 96-well plate, add 25 µL of each **UAMC-1110** dilution (or vehicle control) and 25 µL of the FAP substrate solution (e.g., 40 µM final concentration).[3]
 - Initiate the enzymatic reaction by adding 50 µL of recombinant human FAP protein (e.g., 0.4 µg/mL final concentration) to each well.[3]
 - Incubate the plate at 37°C for 1 hour.[3]
 - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/460 nm for AMC).[3]
 - Calculate the percent inhibition for each **UAMC-1110** concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

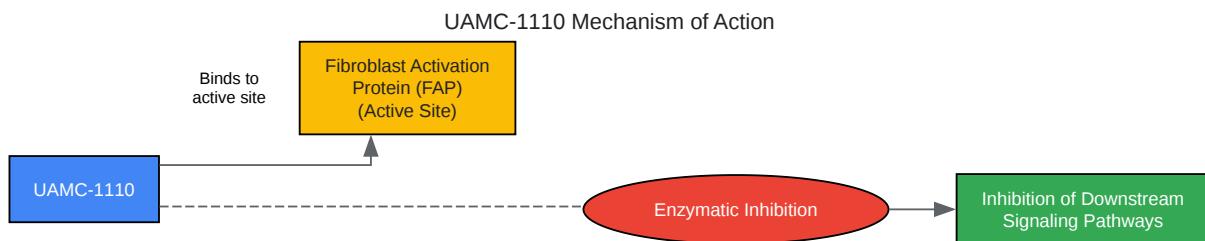
Selectivity Profiling against DPP4, DPP8, and DPP9

This protocol describes the methodology for assessing the selectivity of **UAMC-1110** against other dipeptidyl peptidases.

- Materials:
 - Recombinant human DPP4, DPP8, and DPP9 enzymes

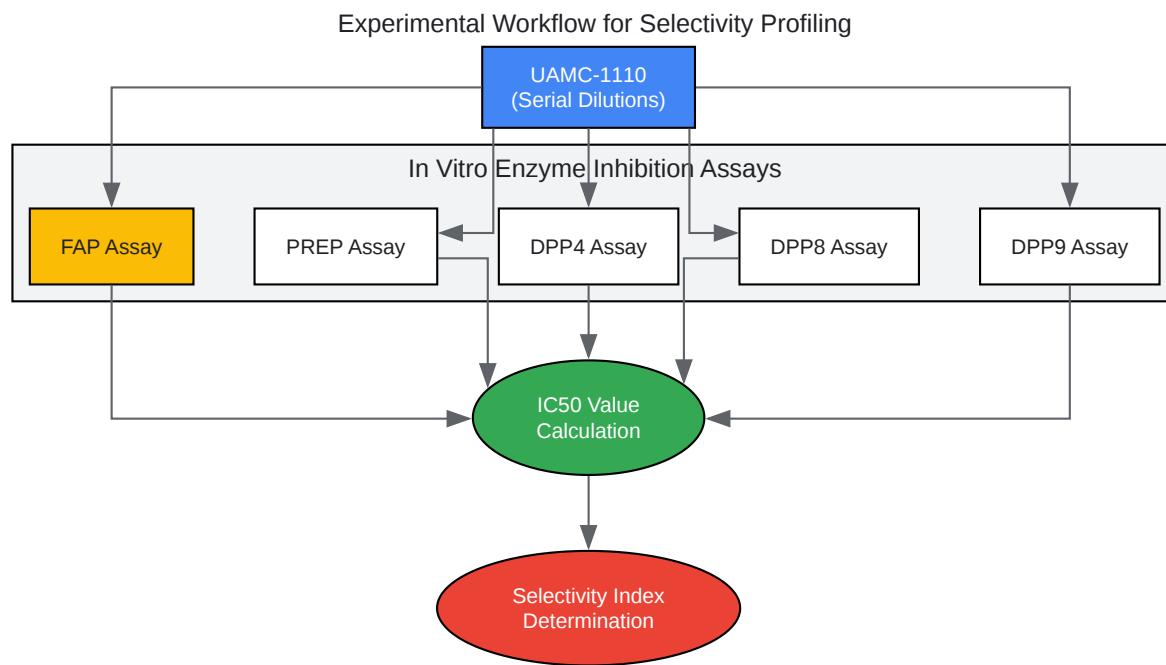
- Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
- **UAMC-1110**
- Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 0.1 mg/mL BSA, pH 7.6[1]
- 96-well black microplates
- Fluorescence microplate reader
- Procedure:
 - Follow the same serial dilution procedure for **UAMC-1110** as described in the FAP inhibition assay.
 - In a 96-well plate, add the **UAMC-1110** dilutions.
 - Add the appropriate recombinant DPP enzyme to each well.
 - Add the fluorogenic substrate to initiate the reaction. Final substrate concentrations are typically 65 µM for DPP4 and 100 µM for DPP8 and DPP9.[1]
 - Incubate the plate and measure fluorescence as described for the FAP assay.
 - Calculate IC50 values as previously described to determine the inhibitory potency of **UAMC-1110** against each DPP enzyme.

Activity-Based Probe Labeling in Cell Lysates

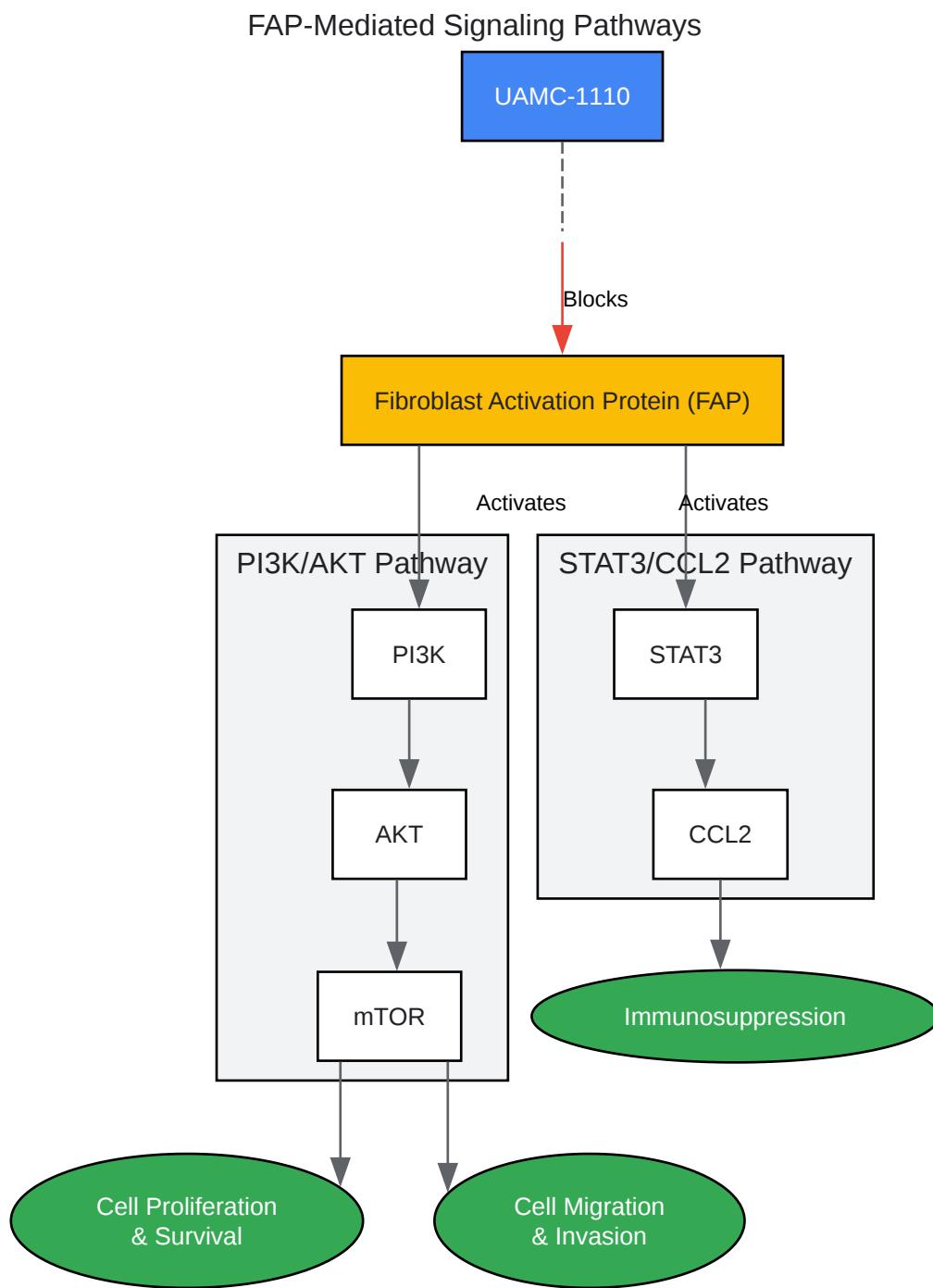

This protocol details the use of a **UAMC-1110**-derived activity-based probe (ABP) to specifically label active FAP in a complex biological sample.

- Materials:
 - **UAMC-1110**-derived activity-based probe (e.g., with a fluorescent tag like Cy5)
 - Cell lysates from FAP-expressing cells (e.g., TGF-β1-stimulated cancer-associated fibroblasts) and control cells

- SDS-PAGE gels and Western blot apparatus
- Anti-FAP antibody
- Lysis buffer
- Protein concentration assay kit
- Procedure:
 - Prepare cell lysates and determine the protein concentration.
 - Incubate a defined amount of cell lysate protein (e.g., 20-50 µg) with the **UAMC-1110**-derived ABP (e.g., 200 nM) for 20-30 minutes at 37°C.[1]
 - Terminate the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Visualize the fluorescently labeled FAP directly on the membrane using an appropriate imaging system.
 - For confirmation, the membrane can be subsequently probed with an anti-FAP antibody in a standard Western blot protocol to verify the identity of the labeled protein.[1]


Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to **UAMC-1110**'s mechanism and experimental evaluation.


[Click to download full resolution via product page](#)

Caption: **UAMC-1110** directly binds to the active site of FAP, leading to its inhibition.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the selectivity of **UAMC-1110** against FAP and related proteases.

[Click to download full resolution via product page](#)

Caption: FAP activates pro-tumorigenic signaling pathways, which are inhibited by **UAMC-1110**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UAMC-1110: A Technical Guide to Target Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611531#uamc-1110-target-specificity-and-selectivity\]](https://www.benchchem.com/product/b611531#uamc-1110-target-specificity-and-selectivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com